molecular formula C19H18N2O B11835740 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol CAS No. 796-46-3

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol

Cat. No.: B11835740
CAS No.: 796-46-3
M. Wt: 290.4 g/mol
InChI Key: OSSROFZTGSSYNR-RMKNXTFCSA-N
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Description

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is an organic compound known for its unique chemical structure and properties This compound is part of the quinolinol family, which is characterized by a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing the appropriate aldehyde and active methylene compound in the presence of a base, such as piperidine, in a suitable solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol involves its interaction with molecular targets through its functional groups. The dimethylamino group and the quinoline ring play crucial roles in binding to specific receptors or enzymes. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and physical properties.

Properties

CAS No.

796-46-3

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+

InChI Key

OSSROFZTGSSYNR-RMKNXTFCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O

Origin of Product

United States

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